An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazol-6-amine
An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazol-6-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Foreword: The Strategic Value of Foundational Data
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. It is not merely the volume of data that dictates success, but its quality, interpretation, and strategic application. 1H-Indazol-6-amine is a quintessential example of a "privileged scaffold"—a molecular architecture that has repeatedly demonstrated biological activity, particularly in oncology.[1][2] Its derivatives are the subject of intensive research, serving as potent inhibitors and modulators of key cellular pathways.[3]
This guide is structured not as a simple data sheet, but as a comprehensive technical dossier on the core physicochemical properties of 1H-Indazol-6-amine. As application scientists, we understand that a melting point is not just a number; it is an indicator of purity and lattice energy. A pKa value is not an abstract constant; it is the primary determinant of a compound's charge state in physiological environments, directly impacting its interaction with targets, its solubility, and its ability to cross biological membranes. Herein, we dissect these critical parameters, explaining not only what they are, but why they are, and crucially, how to reliably measure them. The protocols described are designed as self-validating systems, providing the robust and reproducible data necessary for confident decision-making in any research and development program.
Section 1: Molecular Identity and Core Physical Characteristics
1H-Indazol-6-amine is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, with an amine substituent at the 6-position.[4] This arrangement of atoms imparts a unique set of electronic and steric properties that are foundational to its utility in medicinal chemistry and materials science.[3][5]
The molecule is a light brown or tan crystalline solid under standard conditions, a physical state indicative of a stable crystal lattice.[6] Key identification and physical property data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N₃ | [7] |
| Molecular Weight | 133.15 g/mol | [7] |
| CAS Number | 6967-12-0 | [7] |
| Appearance | Light brown / Tan crystalline solid | [6] |
| Melting Point | 204-206 °C (decomposes) | [6] |
| Boiling Point | 376.6 ± 15.0 °C (Predicted) | [6] |
| Density | ~1.37 - 1.4 g/cm³ (Predicted/Experimental) | [6][7] |
Section 2: Ionization and Lipophilicity - Pillars of Pharmacokinetics
The interplay between a molecule's acidity/basicity (pKa) and its lipophilicity (logP/D) governs its absorption, distribution, metabolism, and excretion (ADME) profile. For an ionizable compound like 1H-Indazol-6-amine, these parameters are inextricably linked.
Acid Dissociation Constant (pKa)
The pKa dictates the extent of ionization at a given pH. 1H-Indazol-6-amine is an amphoteric molecule, possessing both a weakly acidic proton on the pyrazole nitrogen and a basic amino group. The pyrazole ring itself is a weak base (the pKa of the conjugate acid is ~2.5).[8] The exocyclic amino group, however, is the more significant basic center in physiological pH ranges. Its basicity is modulated by the electron-withdrawing nature of the fused aromatic system.
-
Predicted pKa: 15.61 ± 0.40 (This value likely corresponds to the deprotonation of the N-H on the pyrazole ring, indicating its very weak acidity).[6] The pKa of the conjugate acid of the 6-amino group is the more pharmacologically relevant value but is not widely reported experimentally. However, it can be reliably determined.
Causality Insight:
The basicity of the 6-amino group is lower than that of a simple alkylamine but comparable to other aromatic amines. The lone pair on the amino nitrogen can be delocalized into the aromatic system, reducing its availability for protonation. Understanding this value is critical, as a protonated (charged) molecule will exhibit vastly different solubility and membrane permeability compared to its neutral form.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method remains the gold standard for pKa determination due to its accuracy and direct measurement of pH changes upon addition of a titrant.[9][10]
Objective: To determine the pKa value(s) of 1H-Indazol-6-amine in a co-solvent system by monitoring pH changes during titration with a strong acid or base.
Materials:
-
1H-Indazol-6-amine (≥98% purity)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel with temperature control (25 ± 0.1 °C)
-
Nitrogen gas source
Procedure:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at 25 °C.[10]
-
Sample Preparation: Accurately weigh ~5-10 mg of 1H-Indazol-6-amine and dissolve it in a suitable volume (e.g., 20 mL) of a methanol/water mixture (e.g., 10:90 v/v).[11] Add KCl to maintain a constant ionic strength of 0.15 M.[12]
-
Titration Environment: Transfer the sample solution to the jacketed vessel, add a stir bar, and begin gentle stirring. Purge the solution and headspace with nitrogen for 10-15 minutes to displace dissolved CO₂, which can interfere with the titration of bases.[10]
-
Titration for Basic pKa:
-
Immerse the pH electrode in the solution.
-
Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.02 mL).
-
Record the pH reading after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[12]
-
Continue the titration well past the equivalence point (indicated by a sharp change in pH).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The peak of this plot corresponds to the equivalence point.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point.
-
Perform the titration in triplicate to ensure reproducibility.[12]
-
Partition Coefficient (logP) and Distribution Coefficient (logD)
Lipophilicity, the "oil-loving" nature of a molecule, is quantified by the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for all species (neutral + ionized) at a specific pH.
-
logP (Octanol/Water): A measure of how a compound partitions between an immiscible organic phase (n-octanol) and an aqueous phase.
-
Predicted XLogP3: 1.6[7]
-
-
logD: The effective lipophilicity at a given pH. For a base like 1H-Indazol-6-amine, as the pH drops below its pKa, the molecule becomes protonated and more water-soluble, causing the logD to decrease significantly.
Causality Insight:
A logP value of 1.6 suggests that the neutral form of 1H-Indazol-6-amine has moderate lipophilicity, favorable for crossing biological membranes. However, its logD at physiological pH (7.4) will be the more relevant predictor of in vivo behavior. Given that the amino group will be partially protonated, the logD₇.₄ will be lower than the logP. This balance is critical: too high, and the compound may have poor aqueous solubility and high metabolic clearance; too low, and it may not cross cell membranes to reach its target.
Experimental Protocol: logD Determination by Shake-Flask Method
The shake-flask method is the definitive "gold standard" for measuring logP/D, providing a direct measure of partitioning at equilibrium.[13][14]
Objective: To determine the logD of 1H-Indazol-6-amine at pH 7.4.
Materials:
-
1H-Indazol-6-amine
-
n-Octanol (reagent grade, pre-saturated with buffer)
-
Phosphate buffer (0.1 M, pH 7.4, pre-saturated with n-octanol)
-
DMSO (for stock solution)
-
Glass vials with PTFE-lined caps
-
Vortex mixer and/or flatbed shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and pH 7.4 buffer for 24 hours. Allow the layers to separate completely to create pre-saturated phases. This prevents volume changes during the experiment.[13]
-
Stock Solution: Prepare a concentrated stock solution of 1H-Indazol-6-amine in DMSO (e.g., 10 mM).
-
Partitioning:
-
In a glass vial, add a precise volume of the pre-saturated buffer (e.g., 1.0 mL) and pre-saturated n-octanol (e.g., 1.0 mL) for a 1:1 phase ratio.[15]
-
Spike the system with a small volume of the DMSO stock solution (e.g., 10 µL) such that the final organic solvent concentration is ≤1%.
-
Cap the vial tightly and shake vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.[1]
-
-
Phase Separation: Centrifuge the vials (e.g., at 2000 x g for 15 minutes) to achieve a clean separation of the two phases.
-
Sampling and Analysis:
-
Carefully remove an aliquot from the aqueous phase and a separate aliquot from the n-octanol phase.
-
Prepare appropriate dilutions of each aliquot into a suitable mobile phase.
-
Quantify the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method against a standard curve.
-
-
Calculation:
-
Calculate the logD using the formula: logD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
Perform the experiment in triplicate.
-
Section 3: Solubility - The Gateway to Bioavailability
Poor aqueous solubility is a primary cause of failure for drug candidates.[4] Understanding the thermodynamic solubility of a compound is essential for developing formulations and predicting oral absorption.
-
Aqueous Solubility: 18.2 µg/mL (at pH 7.4).[7] This value is considered low and highlights a potential challenge for formulation.
-
Solvent Solubility: Readily soluble in polar organic solvents like Methanol.[6]
Causality Insight:
The low aqueous solubility is consistent with the molecule's planar, aromatic structure which prefers a stable crystal lattice. The moderate lipophilicity (logP ~1.6) also contributes. While the amine group provides a handle for hydrogen bonding with water, it is not sufficient to overcome the hydrophobic nature of the bicyclic core. Solubility will be pH-dependent; in acidic conditions (pH < pKa of the amine), protonation will increase aqueous solubility significantly.
Experimental Protocol: Thermodynamic Aqueous Solubility
This method determines the true equilibrium solubility of the solid compound, which is critical for preclinical development.[16]
Objective: To determine the thermodynamic solubility of 1H-Indazol-6-amine in a physiologically relevant buffer.
Materials:
-
1H-Indazol-6-amine (solid powder)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Glass vials with PTFE-lined caps
-
Thermostatted shaker/incubator (e.g., Thermomixer)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (HPLC-UV or LC-MS)
Procedure:
-
Sample Addition: Add an excess amount of solid 1H-Indazol-6-amine to a vial (e.g., 1-2 mg) to ensure a saturated system is achieved.[3]
-
Solvent Addition: Add a precise volume of pH 7.4 buffer (e.g., 1.0 mL).[3] The presence of visible solid material is essential.
-
Equilibration: Cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 700 rpm). Allow the system to equilibrate for at least 24 hours.[1][3] Longer times (48h) may be needed to confirm equilibrium has been reached.
-
Sample Processing:
-
Allow the vials to stand briefly for heavy solids to settle.
-
Carefully draw the supernatant into a syringe and pass it through a syringe filter to remove all undissolved solids. This step is critical to avoid artificially high results.
-
-
Analysis:
-
Dilute the clear filtrate into a suitable solvent (e.g., mobile phase).
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
-
-
Reporting:
-
Report the final concentration in µg/mL or µM.
-
Verify the pH of the filtrate at the end of the experiment to ensure the compound did not alter the buffer pH.[16]
-
Perform in triplicate.
-
Section 4: Spectroscopic Profile
The spectroscopic signature of a molecule is its fingerprint, essential for structural confirmation and quality control.
-
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For 1H-Indazol-6-amine, one would expect distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the bicyclic ring, a broad singlet for the -NH₂ protons, and another broad singlet for the pyrazole N-H proton.[7]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals for the seven distinct carbon atoms of the indazole core are expected in the aromatic region (approx. 100-150 ppm).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. Key expected peaks include N-H stretching vibrations for both the pyrazole ring and the amino group (typically in the 3200-3500 cm⁻¹ region), and C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region, characteristic of the aromatic system.[7][17]
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. The molecular ion peak [M]+• would be observed at m/z 133, with characteristic fragmentation patterns.[7]
Section 5: Synthesis, Reactivity, and Stability
A robust understanding of a compound's synthesis and chemical behavior is vital for its application and development.
Representative Synthesis
1H-Indazol-6-amine is most commonly synthesized via the chemical reduction of 6-nitro-1H-indazole. This transformation is a standard and reliable method in organic synthesis.[18]
Reaction: Reduction of a nitro group to an amine. Starting Material: 6-Nitro-1H-indazole Common Reducing Conditions:
-
Catalytic Hydrogenation: H₂, Palladium on Carbon (Pd/C) in a solvent like Ethanol or Ethyl Acetate.
-
Metal/Acid Reduction: Tin(II) chloride (SnCl₂) in concentrated HCl, followed by basic workup.
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